Dicyclopentenyloxyethyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

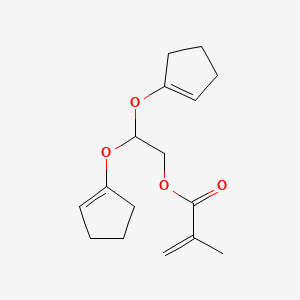

Structure

3D Structure

Properties

IUPAC Name |

2,2-di(cyclopenten-1-yloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-12(2)16(17)18-11-15(19-13-7-3-4-8-13)20-14-9-5-6-10-14/h7,9,15H,1,3-6,8,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIZWXDKTUGEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(OC1=CCCC1)OC2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68586-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[2,3,3a,4,7,7a(or 3a,4,5,6,7,7a)-hexahydro-4,7-methano-1H-indenyl]oxy]ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dicyclopentenyloxyethyl Methacrylate (DCPOEMA)

For Researchers, Scientists, and Drug Development Professionals

Dicyclopentenyloxyethyl methacrylate (B99206) (DCPOEMA), with the CAS Number 68586-19-6, is a specialty methacrylate monomer recognized for its unique molecular structure that combines a polymerizable methacrylate group with a bulky, hydrophobic dicyclopentenyl group via a flexible ethoxy spacer.[1] This combination of features imparts a desirable balance of properties to polymers, making it a valuable component in the formulation of high-performance coatings, adhesives, and resins.[1][2] In the context of advanced materials and potentially drug delivery systems, understanding its synthesis and characterization is paramount. Methacrylate copolymers are already utilized in transdermal patches and other drug delivery systems, highlighting the potential for novel monomers like DCPOEMA in this field.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of Dicyclopentenyloxyethyl Methacrylate is presented below.

| Property | Value | Reference |

| CAS Number | 68586-19-6 | [1][4][5] |

| Molecular Formula | C₁₆H₂₂O₃ | [5] |

| Molecular Weight | 262.34 g/mol | [5] |

| Density | 1.064 g/mL at 25 °C | [4][5] |

| Boiling Point | 115-120 °C at 1 mmHg | [4][6] |

| Refractive Index (n20/D) | 1.497 | [4][5] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Physical Form | Liquid | [4][5] |

| Inhibitor | 200-600 ppm MEHQ | [5] |

Synthesis of this compound

The primary methods for synthesizing DCPOEMA involve the reaction of a dicyclopentadiene-derived alcohol with a methacrylate source. The two most common pathways are direct esterification and transesterification.[1]

Synthesis via Transesterification

Transesterification is a significant pathway for producing DCPOEMA, noted for yielding a monomer with minimal odor, which is advantageous for various applications.[1] This process typically involves the reaction of dicyclopentenyloxyethyl alcohol with an excess of methyl methacrylate in the presence of a suitable catalyst.

Reaction Scheme:

Dicyclopentenyloxyethyl Alcohol + Methyl Methacrylate → this compound + Methanol (B129727)

Experimental Protocol: Transesterification

This protocol describes a general method for the synthesis of DCPOEMA via transesterification of methyl methacrylate with dicyclopentenyloxyethyl alcohol.

Materials:

-

Dicyclopentenyloxyethyl alcohol

-

Methyl methacrylate (in excess)

-

Transesterification catalyst (e.g., dibutyltin (B87310) oxide)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Solvent (e.g., toluene)

-

Sodium hydroxide (B78521) solution (for washing)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add dicyclopentenyloxyethyl alcohol, a 3-5 fold molar excess of methyl methacrylate, and toluene.

-

Add the transesterification catalyst (e.g., 0.1-0.5 mol%) and a polymerization inhibitor.

-

Heat the reaction mixture to reflux. The methanol byproduct will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by tracking the amount of methanol collected or by using techniques like Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase sequentially with a dilute sodium hydroxide solution to remove the catalyst and unreacted acidic impurities, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess methyl methacrylate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis via Direct Esterification

Direct esterification involves the reaction of dicyclopentenyloxyethyl alcohol with methacrylic acid or one of its derivatives, such as methacryloyl chloride.[1] The use of a strong acid catalyst, like trifluoromethanesulfonic acid (TfOH), has been noted as particularly effective for this type of synthesis.[1]

Reaction Scheme:

Dicyclopentenyloxyethyl Alcohol + Methacrylic Acid → this compound + Water

Synthesis Pathway Diagram

Caption: Synthesis pathways for DCPOEMA.

Characterization of this compound

Confirming the chemical structure and assessing the purity of the synthesized DCPOEMA monomer is a critical quality control step. This is accomplished through a combination of spectroscopic and chromatographic techniques.[1]

Spectroscopic Analysis

Spectroscopy is the primary tool for elucidating the molecular structure of the compound.[1]

1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the DCPOEMA molecule. The spectrum is expected to show characteristic absorption bands for the methacrylate and dicyclopentenyl groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1636 | C=C stretch | Methacrylate vinyl group |

| ~1320 | C-O stretch | Ester group |

| ~3050 | =C-H stretch | Alkene C-H |

| 2850-2950 | C-H stretch | Alkane C-H |

Note: The C=C stretching peak at 1636 cm⁻¹ and the C-O stretching peak at 1320 cm⁻¹ are often used to monitor polymerization reactions of methacrylates.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule, confirming the connectivity and structure. Key expected chemical shifts for DCPOEMA are:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.1 and ~5.5 | s | Protons of the methacrylate C=CH₂ group |

| ~5.5 | m | Protons of the cyclopentenyl C=C group |

| ~4.2 | t | -O-CH₂-CH₂-O- protons adjacent to the ester |

| ~3.6 | t | -O-CH₂-CH₂-O- protons adjacent to the ether |

| ~1.9 | s | Methyl (CH₃) protons of the methacrylate group |

| 1.0 - 2.8 | m | Protons of the dicyclopentenyl aliphatic rings |

Note: The cyclopentenyl peaks around 5.5 ppm are characteristic and can be used to determine the monomer's composition in copolymers.[8]

3. Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized monomer. For DCPOEMA (C₁₆H₂₂O₃), the expected molecular weight is approximately 262.34 g/mol .[5] High-resolution mass spectrometry can be used to confirm the exact mass and elemental composition.

Experimental Characterization Workflow

Caption: Workflow for the characterization of DCPOEMA.

Applications in Research and Drug Development

DCPOEMA serves as a valuable reactive diluent and building block for polymers.[2] Its incorporation into a polymer backbone can impart properties such as:

-

Enhanced Durability and Chemical Resistance: The bulky dicyclopentenyl group contributes to the rigidity and chemical stability of the final polymer.[1][2]

-

Improved Adhesion: The monomer exhibits good adhesion to a variety of substrates.[2][9]

-

Viscosity Reduction: It is effective at reducing the viscosity of formulations, which is crucial for applications like UV-curable coatings.[2]

While direct applications of DCPOEMA in drug development are not extensively documented in the provided literature, the broader class of methacrylate polymers is widely used. For instance, methyl methacrylate copolymers (Eudragit®) are key components in transdermal drug delivery systems, film-forming sprays, and nanoparticles.[3] The unique properties of DCPOEMA could potentially be leveraged to create novel drug delivery vehicles with tailored characteristics, such as pH-sensitive release mechanisms or enhanced encapsulation of hydrophobic drugs.[3] Further research is needed to explore its utility in creating specialized biomaterials for controlled drug release or medical device coatings.

References

- 1. This compound | 68586-19-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 68586-19-6 [chemicalbook.com]

- 5. Ethylene glycol dicyclopentenyl ether methacrylate this compound 68586-19-6 [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. haihangindustry.com [haihangindustry.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Dicyclopentenyloxyethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentenyloxyethyl methacrylate (B99206) (DCPEMA), identified by its CAS number 68586-19-6, is a specialty methacrylate monomer that has garnered significant interest in polymer science and material development.[1][2] Its unique molecular architecture, which features a bulky, hydrophobic dicyclopentenyl group linked to a polymerizable methacrylate moiety via a flexible ethoxy spacer, imparts a distinct combination of properties to the resulting polymers.[1] These properties, including enhanced thermal stability, mechanical strength, and adhesion, make it a valuable component in the formulation of advanced materials such as UV-curable coatings, adhesives, inks, and specialty resins.[3] This technical guide provides an in-depth overview of the core physicochemical properties of DCPEMA, detailed experimental protocols for their determination, and a summary of its synthesis and polymerization characteristics, tailored for professionals in research and development.

Physicochemical Properties

The unique attributes of Dicyclopentenyloxyethyl methacrylate are quantified by its physicochemical properties. A summary of these key parameters is presented in the table below, providing a consolidated reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 68586-19-6 | [1][4] |

| Molecular Formula | C₁₆H₂₂O₄ | [3][5][6] |

| Molecular Weight | 278.34 g/mol | [3][5] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 115-120 °C at 1 mmHg | [3][4][7] |

| Density | 1.064 g/mL at 25 °C | [3][4][8][9][10] |

| Refractive Index | n²⁰/D 1.496 - 1.497 | [3][4][8][9][10] |

| Viscosity | 15 - 20 mPa·s at 25 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., toluene, acetone). | [11] (inferred) |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in material science. The following sections detail the standard experimental methodologies for measuring these key parameters.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like DCPEMA, which has a high boiling point at atmospheric pressure, vacuum distillation is employed to prevent thermal decomposition.

Methodology: Capillary Method under Reduced Pressure [9][12][13][14][15]

-

Sample Preparation: A small amount of DCPEMA is placed in a micro test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This assembly is attached to a thermometer.

-

Heating: The apparatus is heated in a Thiele tube or a similar heating block under a controlled vacuum (e.g., 1 mmHg).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point at that specific pressure.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume. The density of liquid monomers like DCPEMA can be accurately measured using a pycnometer or a digital density meter.

Methodology: ASTM D1475 - Standard Test Method for Density of Liquid Coatings, Inks, and Related Products [16]

-

Apparatus: A calibrated pycnometer of a specific volume.

-

Temperature Control: The pycnometer and the DCPEMA sample are brought to a constant temperature (e.g., 25 °C) in a water bath.

-

Measurement:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with DCPEMA, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again.

-

-

Calculation: The density is calculated by dividing the net weight of the DCPEMA by the volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property. It is determined using a refractometer, which measures the angle of refraction of light as it passes from a prism of known refractive index into the sample.

Methodology: Standard Refractometry [17][18][19][20]

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of DCPEMA are placed on the prism of the refractometer.

-

Temperature Control: The temperature is maintained at a specific value (e.g., 20 °C) using a built-in temperature control system.

-

Measurement: The refractive index is read directly from the instrument's scale or digital display. The reading is typically reported with respect to the D-line of a sodium lamp (589 nm).

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For a monomer like DCPEMA, viscosity is an important parameter for processing and handling. It can be determined using various types of viscometers.

Methodology: Capillary Viscometry [21][22][23][24]

-

Apparatus: A calibrated capillary viscometer (e.g., an Ubbelohde viscometer).

-

Temperature Control: The viscometer containing the DCPEMA sample is placed in a constant temperature bath (e.g., 25 °C).

-

Measurement: The time taken for a specific volume of the liquid to flow through the capillary under its own hydrostatic head is measured.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Solubility

Solubility provides information about the polarity and intermolecular forces of a compound. A systematic approach is used to determine the solubility of a substance in various solvents.

Methodology: Qualitative Solubility Testing [7][8][11][25][26]

-

Procedure: A small, measured amount of DCPEMA (e.g., 0.1 mL) is added to a test tube containing a small volume of the solvent (e.g., 3 mL).

-

Observation: The mixture is agitated, and the solubility is observed. A substance is considered soluble if it forms a homogeneous solution.

-

Solvents: A range of solvents with varying polarities are tested, including:

-

Water (polar, protic)

-

Toluene (nonpolar, aromatic)

-

Acetone (polar, aprotic)

-

Ethanol (polar, protic)

-

Diethyl ether (slightly polar)

-

Synthesis and Polymerization Pathways

Understanding the synthesis and polymerization of this compound is fundamental to its application. The following diagrams illustrate the primary chemical pathways involved.

Synthesis of this compound

DCPEMA is typically synthesized via two main routes: direct esterification and transesterification.[1]

Caption: Synthesis routes for this compound.

Free Radical Polymerization of this compound

The polymerization of DCPEMA typically proceeds via a free-radical mechanism, which can be initiated by thermal or photochemical means.[1] This process involves three key stages: initiation, propagation, and termination.

References

- 1. store.astm.org [store.astm.org]

- 2. This compound | 68586-19-6 | Benchchem [benchchem.com]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. This compound | 68586-19-6 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. haihangindustry.com [haihangindustry.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

- 9. phillysim.org [phillysim.org]

- 10. 乙二醇二环戊烯基醚甲基丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. alnoor.edu.iq [alnoor.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. matestlabs.com [matestlabs.com]

- 17. youtube.com [youtube.com]

- 18. knowledge.reagecon.com [knowledge.reagecon.com]

- 19. mt.com [mt.com]

- 20. agilent.com [agilent.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. researchgate.net [researchgate.net]

- 23. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 24. users.metu.edu.tr [users.metu.edu.tr]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Dicyclopentenyloxyethyl Methacrylate (CAS 68586-19-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentenyloxyethyl Methacrylate (B99206) (DCPOEMA), identified by CAS number 68586-19-6, is a monofunctional methacrylate monomer that has garnered significant interest in the field of polymer science. Its unique molecular structure, which combines a bulky, hydrophobic dicyclopentenyl group with a polymerizable methacrylate functionality, imparts a desirable balance of properties to the resulting polymers. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, polymerization, and diverse applications of DCPOEMA, with a focus on its role in the development of advanced materials.

Physicochemical Properties

DCPOEMA is a colorless to light yellow, low-viscosity liquid with low volatility and mild odor. The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Dicyclopentenyloxyethyl Methacrylate

| Property | Value |

| CAS Number | 68586-19-6 |

| Molecular Formula | C₁₆H₂₂O₃[1] |

| Molecular Weight | 262.34 g/mol [1] |

| Density (25 °C) | 1.06-1.08 g/cm³[2] |

| Viscosity (25 °C) | 15-20 mPa·s[2] |

| Refractive Index (n20/D) | 1.497[3] |

| Boiling Point | > 250 °C |

| Flash Point | > 110 °C |

| Purity (GC) | ≥ 95%[2] |

| Acid Value | ≤ 2.0 mgKOH/g[2] |

| Water Content | ≤ 2000 ppm[2] |

| Polymerization Inhibitor | 200-600 ppm MEHQ[2] |

Synthesis of this compound

The synthesis of DCPOEMA is typically achieved through two primary methods: esterification and transesterification.

Esterification

This method involves the direct reaction of dicyclopentenyloxyethanol with methacrylic acid or its derivatives, such as methacryloyl chloride, in the presence of an acid catalyst.

Transesterification

An alternative and widely used method is the transesterification of a readily available alkyl methacrylate, such as methyl methacrylate (MMA), with dicyclopentenyloxyethanol. This reaction is catalyzed by either an acid or a base.

A general workflow for the synthesis of DCPOEMA is illustrated in the following diagram.

Caption: General synthesis workflow for DCPOEMA.

Polymerization of this compound

DCPOEMA readily undergoes free-radical polymerization, which can be initiated by thermal initiators or photoinitiators. The bulky dicyclopentenyl group influences the polymerization kinetics and the properties of the resulting polymer.

Free-Radical Polymerization

The polymerization of DCPOEMA follows the classical three steps of free-radical polymerization: initiation, propagation, and termination.

Caption: Mechanism of free-radical polymerization.

Experimental Protocol for Free-Radical Polymerization

A typical experimental protocol for the bulk free-radical polymerization of DCPOEMA is as follows:

-

Preparation: In a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add a specific amount of DCPOEMA monomer.

-

Initiator Addition: Add a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at a concentration typically ranging from 0.1 to 1.0 mol% with respect to the monomer.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C for AIBN) and maintain it for a predetermined time to achieve the desired conversion.

-

Termination and Purification: Cool the reaction mixture to stop the polymerization. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Applications of this compound

The unique properties of DCPOEMA make it a valuable component in a wide range of applications, particularly in the formulation of high-performance polymers.

UV-Curable Coatings and Inks

DCPOEMA is extensively used as a reactive diluent in UV-curable formulations.[2] Its low viscosity helps to reduce the viscosity of the formulation, while its high reactivity ensures rapid curing upon exposure to UV radiation. The incorporation of DCPOEMA enhances the hardness, chemical resistance, and adhesion of the cured coatings and inks.

An experimental workflow for a typical UV-curable coating formulation is depicted below.

Caption: Workflow for UV-curable coating formulation.

High-Performance Polymers

The rigid dicyclopentenyl group in DCPOEMA contributes to an increased glass transition temperature (Tg) and enhanced thermal stability of the resulting polymers. This makes it a suitable monomer for the synthesis of high-performance polymers used in applications requiring good mechanical properties at elevated temperatures.

Biomaterials and Tissue Adhesives

DCPOEMA has been investigated for its potential use in biomaterials, such as bone cements and dental composites. Its hydrophobic nature can reduce water sorption and improve the durability of these materials in a biological environment. Furthermore, its ability to form strong adhesive bonds makes it a candidate for the development of tissue adhesives.

Rubbery Materials

As a crosslinking agent, DCPOEMA can improve the elasticity and compression set characteristics of rubbery polymers.

Table 2: Impact of DCPOEMA on Polymer Properties

| Property | Effect of DCPOEMA Incorporation |

| Glass Transition Temperature (Tg) | Increases |

| Hardness | Increases |

| Scratch Resistance | Improves |

| Chemical Resistance | Enhances |

| Adhesion | Improves |

| Water Sorption | Decreases |

| Viscosity of Formulation | Decreases |

Safety and Handling

This compound is an irritant to the skin and eyes. It is also a potential sensitizer. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 68586-19-6) is a versatile monomer with a unique combination of properties that make it highly valuable in the field of polymer chemistry. Its ability to enhance hardness, thermal stability, chemical resistance, and adhesion has led to its widespread use in UV-curable coatings and inks, high-performance polymers, and various specialty applications. Further research into the polymerization and copolymerization of DCPOEMA is expected to unlock new opportunities for the development of advanced materials with tailored properties for a variety of demanding applications.

References

Dicyclopentenyloxyethyl Methacrylate: A Technical Guide for Novel Polymer Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentenyloxyethyl methacrylate (B99206) (DCPOEMA) is a unique methacrylate monomer characterized by a bulky, hydrophobic dicyclopentenyl group linked to the polymerizable methacrylate functionality via a flexible ethoxy spacer.[1] This distinctive molecular architecture imparts a compelling combination of properties to its corresponding polymers, including enhanced thermal stability, mechanical strength, and adhesion.[1] This technical guide provides an in-depth overview of DCPOEMA, encompassing its synthesis, polymerization, and the characteristic properties of the resulting polymers. Detailed experimental protocols are provided, and potential applications, particularly in the realm of advanced materials and biomedical systems, are discussed. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals exploring the use of DCPOEMA in the development of novel polymers with tailored functionalities.

Introduction

The field of polymer science is in constant pursuit of novel monomers that can provide access to materials with enhanced or unique properties. Dicyclopentenyloxyethyl methacrylate (DCPOEMA) has emerged as a monomer of significant interest due to its hybrid structure, which combines the reactivity of the methacrylate group with the rigidity and hydrophobicity of the dicyclopentenyl moiety.[1] This combination makes it a valuable building block for high-performance polymers for a variety of applications, including coatings, adhesives, and advanced composites. Furthermore, the inherent properties of poly(DCPOEMA) suggest its potential utility in specialized areas such as drug delivery, where polymer hydrophobicity and stability are critical design parameters. This guide will explore the fundamental aspects of DCPOEMA chemistry and polymer science to facilitate its application in cutting-edge research and development.

Physicochemical Properties of DCPOEMA Monomer

A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 68586-19-6 | [1][2] |

| Molecular Formula | C₁₆H₂₂O₃ | |

| Molecular Weight | 262.34 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.064 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.497 | [2] |

| Boiling Point | >100 °C (at near-atmospheric pressure) | |

| Viscosity | 14-20 mPa·s at 25°C | |

| Inhibitor | 200-600 ppm MEHQ (monomethyl ether hydroquinone) |

Synthesis of this compound

The synthesis of DCPOEMA is typically achieved through well-established esterification or transesterification reactions.[1]

Synthesis Pathway Overview

The primary synthetic routes to DCPOEMA involve the reaction of a dicyclopentadiene-derived alcohol with a methacrylic acid derivative.

Caption: General synthesis pathways for this compound.

Detailed Experimental Protocol: Synthesis via Transesterification

The following protocol is a representative example for the synthesis of a methacrylate monomer with a bulky alicyclic group, adapted for the synthesis of DCPOEMA. This method, analogous to the synthesis of isobornyl methacrylate, utilizes a transesterification reaction.[3]

Materials:

-

Dicyclopentenyloxyethanol

-

Methyl methacrylate (MMA)

-

Transesterification catalyst (e.g., lithium hydroxide (B78521), calcium oxide)

-

Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether)

-

Solvent (optional, e.g., toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add dicyclopentenyloxyethanol and a molar excess of methyl methacrylate.

-

Add the transesterification catalyst and a polymerization inhibitor to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 80-100 °C) under a nitrogen atmosphere and stir for several hours, monitoring the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude DCPOEMA product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain high-purity DCPOEMA.

Polymerization of this compound

DCPOEMA can be polymerized through various techniques, with free-radical polymerization being the most common.[1] The bulky dicyclopentenyl group can influence the polymerization kinetics and the properties of the resulting polymer.

Polymerization Methods

The methacrylate group of DCPOEMA is readily polymerized via free-radical mechanisms, which can be initiated thermally or photochemically.[1] Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), have also been successfully employed to synthesize well-defined poly(DCPOEMA) with controlled molecular weights and low dispersity.[4]

General Experimental Protocol: Free-Radical Polymerization

This protocol provides a general procedure for the bulk free-radical polymerization of DCPOEMA, based on standard methods for methacrylate monomers.[5][6]

Materials:

-

This compound (DCPOEMA), inhibitor removed

-

Free-radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN))

-

Solvent (e.g., toluene, acetone)

-

Non-solvent for precipitation (e.g., methanol, ethanol)

Procedure:

-

Inhibitor Removal: Remove the inhibitor from DCPOEMA by passing it through a column of basic alumina (B75360) or by washing with an aqueous sodium hydroxide solution.

-

Reaction Setup: In a reaction vessel, dissolve the desired amount of DCPOEMA and the free-radical initiator in the chosen solvent.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN or BPO) and maintain the temperature with stirring for a predetermined time. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a stirred, large excess of a non-solvent.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Polymerization Workflow

References

- 1. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]

- 2. Biomedical Application of Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Significance of Hydrophobic Polymer in Novel Drug Delivery System - ProQuest [proquest.com]

- 6. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Dicyclopentenyl Group in High-Performance Methacrylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the dicyclopentenyl group into methacrylate (B99206) monomers imparts a unique and highly desirable combination of properties to the resulting polymers. This technical guide provides an in-depth exploration of the core functionalities offered by this bulky, alicyclic moiety. It delves into the quantitative impact on polymer characteristics, outlines detailed experimental protocols for synthesis and analysis, and visualizes key processes and relationships.

Core Contributions of the Dicyclopentenyl Group

The rigid and sterically hindered structure of the dicyclopentenyl group is central to its profound influence on polymer performance. Its integration into a methacrylate polymer backbone significantly enhances several key characteristics, making these materials suitable for demanding applications in coatings, adhesives, optical materials, and more.[1][2]

Enhanced Thermal and Mechanical Stability

The fused bicyclic ring structure of the dicyclopentenyl group severely restricts rotational freedom within the polymer chain. This rigidity translates to a significantly elevated glass transition temperature (Tg), meaning the resulting polymers remain hard and glassy at higher temperatures. For instance, the homopolymer of dicyclopentenyl acrylate (B77674) (DCPA) exhibits a Tg of approximately 120 °C. This inherent thermal stability is complemented by exceptional mechanical properties, including high hardness and scratch resistance, making these polymers ideal for protective coatings.

Reduced Polymerization Shrinkage

A critical advantage of incorporating the bulky dicyclopentenyl group is the reduction in polymerization shrinkage.[3] During polymerization, monomer molecules transition from being separated by van der Waals distances to being covalently bonded, leading to a net volume reduction.[4][5] The significant volume already occupied by the dicyclopentenyl group minimizes this change, leading to greater dimensional stability in the final product. This characteristic is particularly crucial in applications such as precision optics and dental restorative materials, where minimal shrinkage is paramount.[3]

Improved Adhesion and Hydrophobicity

Polymers containing the dicyclopentenyl group consistently demonstrate excellent adhesion to a wide variety of substrates.[6] This property is valuable in the formulation of high-performance adhesives and coatings. Furthermore, the nonpolar, hydrocarbon-rich nature of the alicyclic core imparts a significant degree of hydrophobicity to the polymer. This results in cured materials with excellent water and chemical resistance, as well as enhanced weatherability.

Quantitative Data on Dicyclopentenyl Methacrylate Polymers

To facilitate direct comparison, the following tables summarize key quantitative data for various methacrylates featuring the dicyclopentenyl group and related structures.

Table 1: Physicochemical Properties of Dicyclopentenyl-Containing Monomers

| Monomer | CAS Number | Molecular Formula | Density (g/mL at 25 °C) | Refractive Index (n20/D) |

| Dicyclopentanyl Methacrylate | 34759-34-7 | C₁₄H₂₀O₂ | Not readily available | 1.4920-1.4960[7] |

| Dicyclopentenyloxyethyl Methacrylate | 68586-19-6 | C₁₆H₂₂O₃ | 1.064[8] | 1.497[8] |

| Ethylene Glycol Dicyclopentenyl Ether Acrylate | 65983-31-5 | C₁₅H₂₀O₃ | 1.085[9] | 1.501[9] |

Table 2: Thermal and Mechanical Properties of Polymers

| Polymer System | Glass Transition Temperature (Tg) | Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (Đ) |

| Poly(dicyclopentenyl acrylate) Homopolymer | ~120 °C | - | - |

| Poly(ethylene glycol dicyclopentenyl ether acrylate) Homopolymer | - | 4.0–9.5[10] | 1.62–2.09[10] |

| EGDEMA-rich random copolymer with Styrene | - | 14.3[10] | 1.38[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of dicyclopentenyl methacrylate polymers.

Synthesis of Dicyclopentenyl Methacrylate

Objective: To synthesize dicyclopentenyl methacrylate via esterification of dicyclopentenyl alcohol with methacrylic acid.

Materials:

-

Water

-

Methacrylic acid

-

Catalyst (e.g., trifluoromethanesulfonic acid)[11]

-

Solvent (e.g., toluene)

-

Inhibitor (e.g., hydroquinone)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Synthesis of Dicyclopentenyl Alcohol: Dicyclopentenyl alcohol is first prepared by the hydration of dicyclopentadiene. This can be achieved by reacting dicyclopentadiene with water in the presence of an acid catalyst.[12]

-

Esterification: In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, dissolve the synthesized dicyclopentenyl alcohol in a suitable solvent like toluene.

-

Add a slight molar excess of methacrylic acid and a polymerization inhibitor.

-

Introduce a catalytic amount of trifluoromethanesulfonic acid.[11]

-

Heat the mixture to reflux (typically 70-100 °C) and maintain for 2-6 hours with constant stirring (200-300 rpm).[11]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a sodium bicarbonate solution to neutralize the acid catalyst and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting dicyclopentenyl methacrylate by vacuum distillation.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of a dicyclopentenyl methacrylate polymer.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum pans and lids

-

Nitrogen gas supply

Procedure:

-

Accurately weigh approximately 10 mg of the polymer sample into an aluminum DSC pan.[13]

-

Seal the pan with an aluminum lid. Place an empty, sealed pan in the reference position of the DSC cell.

-

Purge the DSC cell with nitrogen at a constant flow rate (e.g., 30 cm³/min).[13]

-

Perform an initial heating scan to erase the thermal history of the sample. Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature well above the expected Tg (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).[13][14]

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions as the first.

-

The glass transition temperature (Tg) is determined from the second heating curve as the midpoint of the step change in the heat flow signal.[15]

Adhesion Testing of a Cured Coating

Objective: To assess the adhesion of a UV-cured coating containing dicyclopentenyl methacrylate to a substrate using the cross-hatch tape test (based on ASTM D3359 Method B).[9][16]

Materials:

-

Coated substrate

-

Cross-hatch cutting tool with specified blade spacing

-

Pressure-sensitive adhesive tape (conforming to standard specifications)

-

Pencil eraser or other soft-tipped tool

-

Illuminated magnifier

Procedure:

-

Ensure the coated surface is clean and dry.

-

Select the appropriate cutting tool based on the coating thickness (for coatings up to 5 mils).[9]

-

Make a lattice pattern of six or eleven cuts in each direction through the coating to the substrate, creating a grid of small squares.[9]

-

Apply a strip of the specified adhesive tape over the center of the lattice and firmly press it down using a pencil eraser to ensure good contact.[9]

-

Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle back upon itself.

-

Inspect the grid area for any removal of the coating using an illuminated magnifier.

-

Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: flaking and detachment worse than 4B).

Visualizing Key Concepts and Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to dicyclopentenyl methacrylates.

Caption: Synthesis pathway for dicyclopentenyl methacrylate.

Caption: Conceptual illustration of reduced polymerization shrinkage.

Caption: Experimental workflow for adhesion testing.

References

- 1. This compound | 68586-19-6 | Benchchem [benchchem.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Synthesis and photopolymerization of low shrinkage methacrylate monomers containing bulky substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ooc.co.jp [ooc.co.jp]

- 5. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]

- 6. researchgate.net [researchgate.net]

- 7. 34759-34-7 CAS MSDS (DICYCLOPENTANYL METHACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Dicyclopentenyl acrylate | 33791-58-1 [chemicalbook.com]

- 9. kta.com [kta.com]

- 10. mdpi.com [mdpi.com]

- 11. CN103664598A - Preparation method of dicyclopentadienyl acrylate (DCPA) - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 15. blog.kohan.com.tw [blog.kohan.com.tw]

- 16. apps.dtic.mil [apps.dtic.mil]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Poly(2-(2,3-dicyanophenoxy)ethyl methacrylate) (DCPOEMA)

Introduction

Poly(methacrylates) are a versatile class of polymers with a wide range of applications in the biomedical and pharmaceutical fields due to their biocompatibility and tunable properties. The thermal stability and degradation profile of these polymers are critical parameters that influence their processing, storage, and end-use performance. This guide focuses on the anticipated thermal characteristics of DCPOEMA, a polymer featuring a dicyanophenoxyethyl side group. The presence of the aromatic ring and nitrile functionalities is expected to significantly influence its thermal behavior compared to simple alkyl methacrylates.

Proposed Synthesis of DCPOEMA Monomer

A plausible synthetic route for the 2-(2,3-dicyanophenoxy)ethyl methacrylate (B99206) (DCPOEMA) monomer is proposed based on standard esterification methods. The synthesis would likely involve a two-step process starting from 2,3-dicyanophenol and 2-chloroethanol (B45725) to form the intermediate 2-(2,3-dicyanophenoxy)ethanol, followed by esterification with methacryloyl chloride.

Thermal Analysis of Poly(methacrylates): Experimental Protocols

The thermal stability and degradation of polymers are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is used to determine the thermal stability, decomposition temperatures, and the presence of volatile components.

Typical Experimental Protocol:

-

A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal degradation, or in an oxidative atmosphere like air to study thermo-oxidative degradation.

-

The mass of the sample is continuously monitored, and the data is plotted as percentage mass loss versus temperature.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as to study reaction kinetics.

Typical Experimental Protocol:

-

A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program, which often includes a heating-cooling-heating cycle to erase the thermal history of the polymer. A typical heating and cooling rate is 10 °C/min.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The glass transition temperature is observed as a step change in the baseline of the DSC thermogram.

Anticipated Thermal Stability and Degradation Profile of DCPOEMA

The thermal properties of DCPOEMA are expected to be influenced by its bulky dicyanophenoxyethyl side group. The general degradation mechanism for poly(methacrylates) involves depolymerization to the monomer, which is initiated by chain scission.[2] For poly(methyl methacrylate) (PMMA), the onset of degradation is typically around 220 °C, with complete degradation occurring by 400 °C.[3]

The presence of the aromatic and nitrile groups in DCPOEMA is likely to increase its thermal stability compared to simple alkyl methacrylates. The bulky side group may sterically hinder chain mobility and intermolecular reactions, while the polar nitrile groups could lead to strong intermolecular interactions, further enhancing thermal stability.

The degradation of polymers containing nitrile groups can be complex. For instance, polyacrylonitrile (B21495) undergoes an exothermic cyclization of the nitrile groups at elevated temperatures before chain scission occurs.[4] While the nitrile groups in DCPOEMA are part of the side chain, they may still participate in side reactions during thermal degradation.

The degradation of poly(methacrylates) with amine-containing side groups has been shown to occur in multiple stages, often involving initial cleavage of the ester side group followed by backbone degradation.[5][6] It is plausible that DCPOEMA could also exhibit a multi-stage degradation profile, with initial reactions involving the dicyanophenoxyethyl side group.

Representative Thermal Properties of Analogous Polymers

The following table summarizes the thermal properties of some relevant polymers to provide a comparative context for the expected behavior of DCPOEMA.

| Polymer | Onset Decomposition Temp. (°C) | Glass Transition Temp. (Tg) (°C) | Notes |

| Poly(methyl methacrylate) (PMMA) | ~220[3] | 105[7] | Simple alkyl methacrylate for baseline comparison. |

| Poly(N,N-diethylaminoethyl methacrylate) (PDEAEM) | ~280 (first stage)[6] | - | Contains a functional side group; shows multi-stage degradation. |

| Nitrile Butadiene Rubber (NBR) | ~360[8] | -5[8] | Contains nitrile groups, which can influence degradation pathways. |

| Poly(2-(3-methyl-3-phenylcyclobutyl)-2-hydroxyethyl methacrylate) | - | 105[7] | Contains a bulky aromatic side group. |

Predicted Degradation Profile of DCPOEMA

Based on the behavior of analogous polymers, the thermal degradation of DCPOEMA under an inert atmosphere is anticipated to proceed as follows:

-

Initial Degradation (Below 300 °C): Minor weight loss may occur due to the volatilization of any residual monomer or solvent.

-

Main Degradation (300-450 °C): A significant weight loss is expected in this range, likely corresponding to the main decomposition of the polymer. This could be a single or multi-stage process involving:

-

Side-chain scission: Cleavage of the dicyanophenoxyethyl group.

-

Depolymerization: Unzipping of the polymer backbone to yield the DCPOEMA monomer.

-

Nitrile group reactions: Potential for intramolecular or intermolecular reactions of the nitrile functionalities.

-

-

Char Formation (Above 450 °C): The aromatic nature of the side group may lead to the formation of a stable char residue at higher temperatures.

Conclusion

While specific experimental data for DCPOEMA is not available, a comprehensive understanding of its thermal stability and degradation profile can be inferred from the behavior of analogous poly(methacrylate) systems. DCPOEMA is expected to exhibit higher thermal stability than simple poly(alkyl methacrylates) due to its bulky and polar side group. Its degradation is likely to be a complex process involving a combination of side-chain scission, depolymerization, and potential reactions of the nitrile groups. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret thermal analysis studies of DCPOEMA and related polymers. It is strongly recommended that experimental validation be performed to confirm the predicted thermal properties.

References

- 1. advanses.com [advanses.com]

- 2. polychemistry.com [polychemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of two new cyclobutyl and aryl hydroxyethyl methacrylate monomers and their polymers | Semantic Scholar [semanticscholar.org]

- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

Core Health and Safety for DCPOEMA in a Research Laboratory: A Technical Guide

Disclaimer: The full chemical name and specific safety data for "DCPOEMA" are not publicly available. This guide has been developed using Methyl Methacrylate (B99206) (MMA) as a representative surrogate from the methacrylate family. Methacrylates share similar toxicological and safety profiles; however, it is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before use. The information provided herein should be used as a comprehensive baseline for safe laboratory practices with polymerizable monomers.

This technical guide provides an in-depth overview of the health and safety considerations for handling DCPOEMA (surrogated by Methyl Methacrylate) in a research and drug development setting. It is intended for researchers, scientists, and laboratory professionals.

Chemical and Physical Properties

Understanding the fundamental properties of a substance is the first step in safe handling. The following table summarizes the key physicochemical data for Methyl Methacrylate (MMA), which serves as our surrogate for DCPOEMA.

| Property | Value | Citation(s) |

| Chemical Formula | C₅H₈O₂ | [1][2] |

| Molar Mass | 100.117 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Acrid, fruity | [1] |

| Density | 0.94 g/cm³ | [1] |

| Melting Point | -48 °C (-54 °F; 225 K) | [1][3] |

| Boiling Point | 101 °C (214 °F; 374 K) | [1][3] |

| Solubility in water | 1.5 g/100 ml | [1] |

| Vapor Pressure | 29 mmHg (20 °C) | [1] |

| Flash Point | 10 °C (50 °F) | [4] |

| Autoignition Temp. | 421 °C (790 °F) | [5] |

| Explosive Limits | 2.1–12.5% | [4] |

Toxicological Data and Health Hazards

Methyl Methacrylate is classified as a hazardous substance with multiple routes of exposure and potential health effects. The primary hazards include flammability, skin and respiratory irritation, and the potential for allergic reactions.[6][7]

Summary of Toxicological Data (Methyl Methacrylate):

| Metric | Value | Species | Citation(s) |

| LD₅₀ (Oral) | 7,940 - 10,000 mg/kg | Rat | [8][9] |

| LD₅₀ (Dermal) | > 5,000 mg/kg | Rabbit | [9] |

| LC₅₀ (Inhalation) | 29.8 mg/L (4 hours) | Rat | [9] |

Key Health Effects:

-

Inhalation: May cause respiratory irritation, chest tightness, coughing, and wheezing.[10] High concentrations can lead to dizziness, difficulty with concentration, and pulmonary edema.[7]

-

Skin Contact: Causes skin irritation and may lead to an allergic skin reaction (sensitization).[6][11] Prolonged contact can cause dermatitis.[5]

-

Eye Contact: Causes serious eye irritation, including redness and pain.[1][11]

-

Ingestion: Considered to have low acute toxicity if ingested.[12]

-

Chronic Exposure: Long-term exposure may affect the liver, kidneys, and nervous system.[7] There is inadequate evidence for carcinogenicity in humans.[13]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves before each use.[4]

-

Body Protection: A lab coat should be worn. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

3.2. Engineering Controls

-

Ventilation: All work with liquid monomers should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[15]

3.3. Handling and Storage

-

General Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid inhalation of vapors.[14] Use non-sparking tools and take precautionary measures against static discharge.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[13] Keep the container tightly closed. MMA should be stored with an appropriate inhibitor to prevent spontaneous polymerization, which can be violent and exothermic.[13]

3.4. Spill and Emergency Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Use personal protective equipment, including respiratory protection. Prevent the spill from entering drains.

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.[6] Water spray can be used to cool containers.[6]

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[6]

-

3.5. Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[6] Monomer waste is considered hazardous and must be disposed of through a licensed waste disposal company.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of polymerizable monomers in a research laboratory.

References

- 1. Methyl methacrylate - Wikipedia [en.wikipedia.org]

- 2. Overview of Methyl Methacrylate - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. carlroth.com [carlroth.com]

- 5. jamorin.com [jamorin.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. nj.gov [nj.gov]

- 8. Methyl methacrylate (CICADS) [inchem.org]

- 9. Hazardous substance assessment - Methyl methacrylate - Canada.ca [canada.ca]

- 10. epa.gov [epa.gov]

- 11. casewayproducts.com [casewayproducts.com]

- 12. download.basf.com [download.basf.com]

- 13. echemi.com [echemi.com]

- 14. download.basf.com [download.basf.com]

- 15. fishersci.com [fishersci.com]

Solubility Profile of Dicyclopentenyloxyethyl Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentenyloxyethyl methacrylate (B99206) (DCPOEMA) is a specialty functional monomer recognized for its ability to impart desirable properties such as water and solvent resistance, flexibility, and enhanced adhesion to a wide range of polymers.[1] Its unique molecular structure, featuring a bulky, hydrophobic dicyclopentenyl group, makes it a valuable component in the formulation of advanced materials, including UV coatings, adhesives, and inks.[1] Understanding the solubility of DCPOEMA in various organic solvents is paramount for its effective application in polymer synthesis, formulation development, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of DCPOEMA, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. DCPOEMA possesses both a nonpolar, bulky dicyclopentenyl group and a more polar methacrylate ester group. This amphiphilic nature suggests a broad solubility in a variety of organic solvents.

Predicted Solubility of Dicyclopentenyloxyethyl Methacrylate

Based on these structural considerations and data for analogous compounds like Isobornyl methacrylate, which is soluble in ethanol (B145695) and acetone (B3395972) and miscible with most organic solvents, the following table summarizes the predicted solubility of DCPOEMA.[2]

| Solvent Class | Representative Solvents | Predicted Solubility of DCPOEMA |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble / Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble / Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble / Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble / Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible |

| Water | Insoluble |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for the gravimetric determination of the solubility of a liquid monomer like this compound in an organic solvent. This method is straightforward and can be adapted for various solvent and temperature conditions.

Materials:

-

This compound (DCPOEMA)

-

Selected organic solvent (e.g., acetone, ethanol, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of DCPOEMA to a known volume of the selected organic solvent in a sealed vial. The exact amount will depend on the expected solubility.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved DCPOEMA. This step is crucial to prevent artificially high solubility measurements.

-

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry vial (W₁).

-

Transfer the filtered solution to the pre-weighed vial.

-

Weigh the vial containing the solution (W₂).

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the DCPOEMA (e.g., 60-80 °C) until a constant weight is achieved.

-

Allow the vial to cool to room temperature in a desiccator and then weigh the vial with the dried DCPOEMA residue (W₃).

-

-

Calculation of Solubility:

-

The mass of the solvent is calculated as: Mass of Solvent = W₂ - W₃

-

The mass of the dissolved DCPOEMA is calculated as: Mass of DCPOEMA = W₃ - W₁

-

Solubility is typically expressed in grams of solute per 100 grams of solvent: Solubility ( g/100 g solvent) = (Mass of DCPOEMA / Mass of Solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is a versatile monomer with a predicted high degree of solubility in a wide array of common organic solvents, a critical attribute for its utility in various applications. While quantitative data remains to be extensively documented, the provided qualitative assessment and a robust experimental protocol offer a solid foundation for researchers and formulation scientists. The outlined gravimetric method provides a reliable means to quantitatively determine the solubility of DCPOEMA in specific solvents of interest, enabling precise control over polymerization and formulation processes. This understanding is essential for harnessing the full potential of this functional monomer in the development of high-performance materials.

References

Methodological & Application

Application Notes and Protocols: Free-Radical Polymerization of Dicyclopentenyloxyethyl Methacrylate (DCPOEMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentenyloxyethyl methacrylate (B99206) (DCPOEMA) is a specialty methacrylate monomer distinguished by its bulky, bicyclic dicyclopentenyl group linked to the methacrylate functionality via a flexible ethoxy spacer.[1] This unique chemical architecture imparts a desirable combination of properties to the resulting polymers, including high thermal stability, enhanced mechanical strength, and excellent hydrophobicity.[1] Consequently, poly(DCPOEMA) and its copolymers are of significant interest in the development of high-performance materials for various applications, including advanced coatings, adhesives, and specialty resins. In the context of drug development, polymers derived from DCPOEMA can be explored for formulating controlled-release systems, medical device coatings, and as components in biomedical adhesives.[2]

These application notes provide detailed protocols for the conventional free-radical polymerization of DCPOEMA, methods for polymer characterization, and representative data.

Synthesis of Dicyclopentenyloxyethyl Methacrylate

The synthesis of DCPOEMA is typically achieved through well-established organic chemistry routes. The primary methods include:

-

Direct Esterification: This involves the reaction of a dicyclopentadiene-derived alcohol with methacrylic acid or its derivatives.[1]

-

Transesterification: This alternative pathway utilizes the reaction of an alkyl methacrylate, such as methyl methacrylate, with an alcohol containing the dicyclopentenyl group.[1]

Free-Radical Polymerization of DCPOEMA

Conventional free-radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers like DCPOEMA. The process is initiated by the decomposition of a radical initiator, which can be induced thermally or photochemically.[1]

Experimental Protocols

Below are detailed protocols for the solution and bulk polymerization of DCPOEMA using a thermal initiator.

Protocol 1: Solution Polymerization of DCPOEMA

This protocol describes the polymerization of DCPOEMA in a solvent, which helps to control the reaction viscosity and exotherm.

Materials:

-

This compound (DCPOEMA), inhibitor removed

-

Toluene (B28343), anhydrous

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature controller

-

Nitrogen or Argon gas supply

-

Vacuum line

Procedure:

-

Monomer and Solvent Preparation: Purify DCPOEMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve DCPOEMA (e.g., 10 g, 35.9 mmol) in anhydrous toluene (e.g., 20 mL).

-

Initiator Addition: Add the thermal initiator, AIBN (e.g., 0.059 g, 0.36 mmol, for a 100:1 monomer to initiator ratio), to the solution.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography (GC).

-

Termination and Precipitation: After the desired reaction time (e.g., 6 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Polymer Isolation: Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 50°C to a constant weight.

Protocol 2: Bulk Polymerization of DCPOEMA

This protocol describes the polymerization of DCPOEMA without a solvent, leading to a solid polymer product.

Materials:

-

This compound (DCPOEMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Methanol

-

Reaction vial or ampoule

-

Magnetic stirrer and stir bar (optional, for initial mixing)

-

Oven or heating block with temperature controller

-

Nitrogen or Argon gas supply

-

Vacuum line

Procedure:

-

Monomer and Initiator Preparation: Purify DCPOEMA as described in the solution polymerization protocol.

-

Reaction Setup: In a reaction vial, add DCPOEMA (e.g., 5 g, 18.0 mmol) and AIBN (e.g., 0.030 g, 0.18 mmol, for a 100:1 monomer to initiator ratio).

-

Mixing and Degassing: Gently stir the mixture until the initiator is dissolved. Degas the mixture using three freeze-pump-thaw cycles.

-

Polymerization: Seal the vial under an inert atmosphere and place it in a preheated oven or heating block at 70°C.

-

Reaction Progression: Allow the polymerization to proceed for a set time (e.g., 24 hours). The viscosity will increase significantly, and the final product will be a solid.

-

Polymer Recovery: After cooling to room temperature, break the vial (if necessary and with appropriate safety precautions) to recover the solid polymer.

-

Purification (Optional): The polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., methanol) to remove any unreacted monomer.

Characterization of Poly(DCPOEMA)

The synthesized poly(DCPOEMA) should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.

1. Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector.

-

Mobile Phase: Tetrahydrofuran (THF) is a commonly used solvent.

-

Calibration: The system should be calibrated with polystyrene or poly(methyl methacrylate) standards.

2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions of the polymer, most notably the glass transition temperature (Tg). The bulky dicyclopentenyl group is expected to impart a high Tg to the polymer.[1]

-

Procedure: A small sample of the polymer is heated under a controlled temperature program (e.g., a heating rate of 10°C/min) in an inert atmosphere. The heat flow is measured as a function of temperature. The Tg is typically determined from the midpoint of the step transition in the second heating scan to erase any prior thermal history.

Data Presentation

The following tables present representative data for the free-radical polymerization of DCPOEMA. Note: As specific experimental data for the conventional free-radical polymerization of DCPOEMA is limited in the literature, the following data is based on typical results for bulky cycloalkyl methacrylates and should be considered illustrative.

Table 1: Representative Reaction Conditions and Results for Solution Polymerization of DCPOEMA

| Parameter | Value |

| Monomer | This compound (DCPOEMA) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| [Monomer]:[Initiator] | 100:1 |

| Solvent | Toluene |

| Temperature | 70°C |

| Reaction Time | 6 hours |

| Monomer Conversion | ~85% |

| Mn ( g/mol ) | 35,000 |

| PDI (Mw/Mn) | 2.1 |

Table 2: Representative Thermal Properties of Poly(DCPOEMA)

| Property | Value |

| Glass Transition Temperature (Tg) | ~120°C |

| Decomposition Temperature (Td, 5% weight loss) | >300°C |

Visualizations

Diagram 1: Chemical Structure of this compound (DCPOEMA)

Caption: Structure of DCPOEMA monomer.

Diagram 2: Free-Radical Polymerization of DCPOEMA

Caption: Mechanism of free-radical polymerization.

Diagram 3: Experimental Workflow for Solution Polymerization

Caption: Workflow for solution polymerization.

References

Application Notes and Protocols for Nitroxide-Mediated Polymerization of DCPOEMA

To the valued researcher, scientist, and drug development professional,

Following a comprehensive search of scientific literature and publicly available data, we must report that specific, detailed experimental protocols and quantitative data for the nitroxide-mediated polymerization (NMP) of 2-(2,6-dimethyl-1-oxo-2,5-cyclohexadien-4-yl)oxyethyl methacrylate (B99206) (DCPOEMA) are not available in the reviewed resources. While the principles of NMP are well-established for a variety of monomers, and the resulting redox-active polymers hold significant promise for applications such as drug delivery, a specific, reproducible protocol for DCPOEMA has not been published.